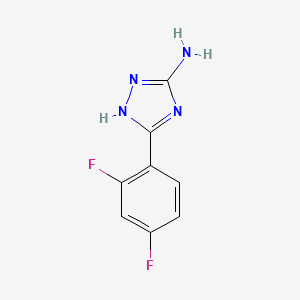![molecular formula C12H14ClNO2 B13676540 N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide](/img/structure/B13676540.png)
N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide is a chemical compound with the molecular formula C12H14ClNO2.
Métodos De Preparación
The synthesis of N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide typically involves the reaction of 4-chloro-2-hydroxy-5-(1-methylcyclopropyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Análisis De Reacciones Químicas
N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide involves its interaction with specific molecular targets. The hydroxyl and chloro groups play a crucial role in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide can be compared with other similar compounds such as:
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: This compound shares a similar core structure but lacks the methylcyclopropyl group, which may affect its reactivity and applications.
N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide: The presence of a methoxy group instead of a hydroxyl group can lead to different chemical properties and biological activities.
Propiedades
Fórmula molecular |
C12H14ClNO2 |
|---|---|
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
N-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide |
InChI |
InChI=1S/C12H14ClNO2/c1-7(15)14-10-5-8(12(2)3-4-12)9(13)6-11(10)16/h5-6,16H,3-4H2,1-2H3,(H,14,15) |
Clave InChI |
SDXCMFZXOKHNPU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C(=C1)C2(CC2)C)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



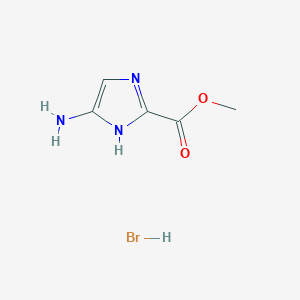
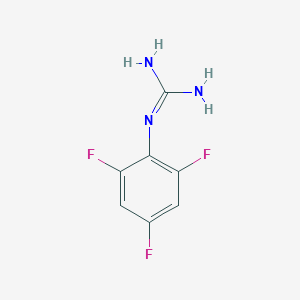
![Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13676470.png)
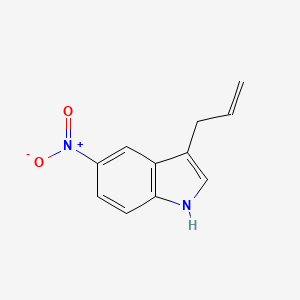
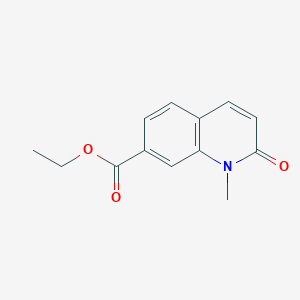
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676475.png)
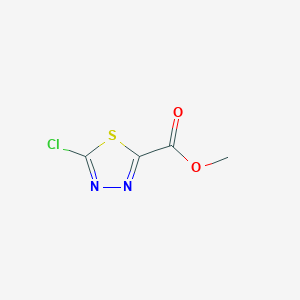
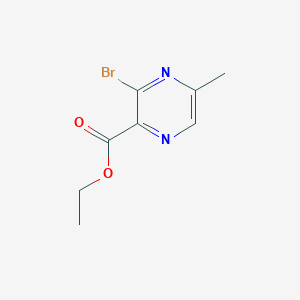
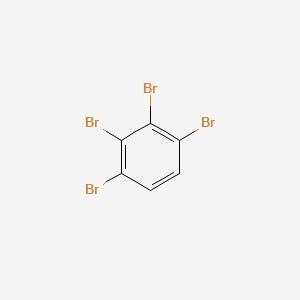
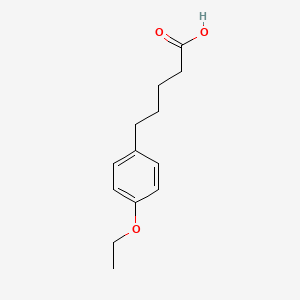
![6-Fluoro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676496.png)
![7-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13676497.png)
